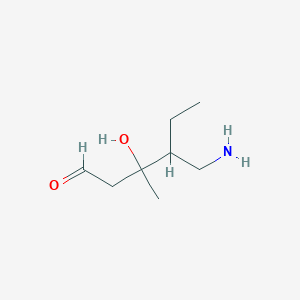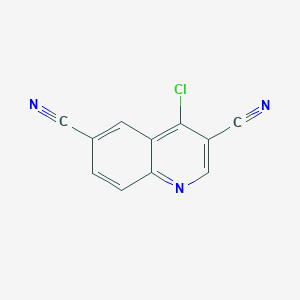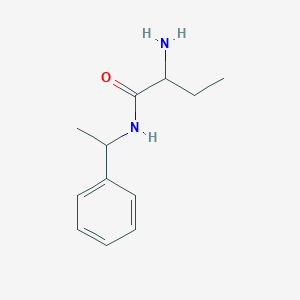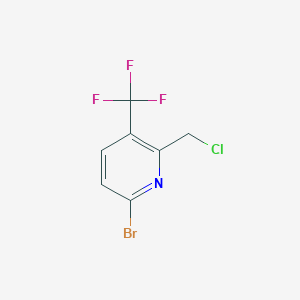
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an aminomethylbenzyl group and a chlorine atom, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form the benzylamine intermediate.
Pyrimidine Ring Construction: The benzylamine intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the desired pyrimidine ring.
Substitution Reaction: The final step involves the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the aminomethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The benzylamine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Oxidation Products: Oxidation of the aminomethyl group can yield imines or nitriles.
Reduction Products: Reduction can produce primary amines or other reduced derivatives.
科学研究应用
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for incorporation into polymers and other materials with specific electronic or optical properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can bind to and inhibit enzymes involved in pyrimidine metabolism or other biochemical pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The pyrimidine ring can intercalate with DNA or RNA, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: Similar structure but lacks the chlorine atom at the 6-position.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Contains a chromenone ring instead of a pyrimidine ring, used in multi-targeting applications.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is unique due to the presence of both the aminomethylbenzyl group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(15)12(17-7-16-11)18-6-9-3-1-8(5-14)2-4-9/h1-4,7H,5-6,14-15H2 |
InChI 键 |
ALCUXYFCFCEDMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=NC=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

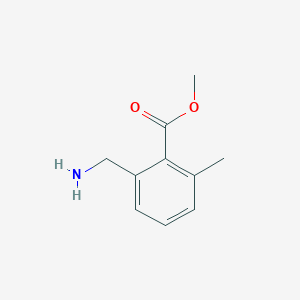
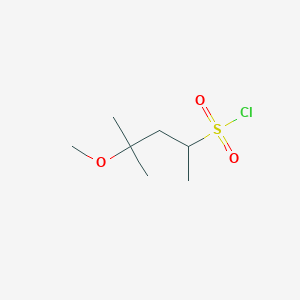

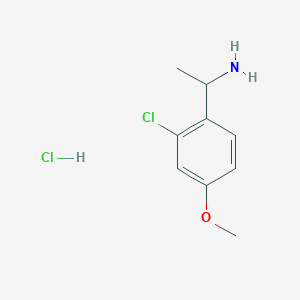
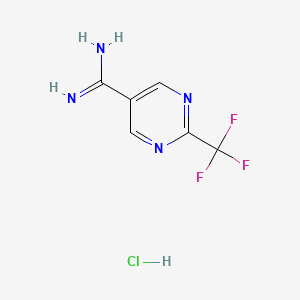
![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)

